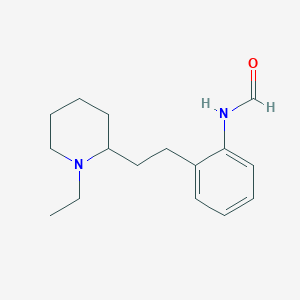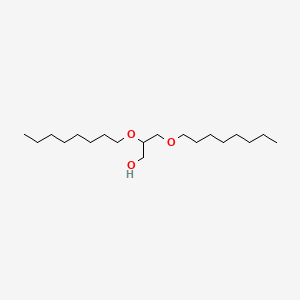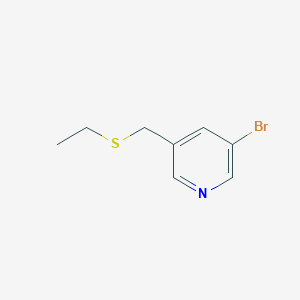
3-bromo-5-(ethylsulfanylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-(ethylsulfanylmethyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position and an ethylsulfanyl group attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(ethylsulfanylmethyl)pyridine typically involves the bromination of 5-[(ethylsulfanyl)methyl]pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-bromo-5-(ethylsulfanylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as amines or alkoxides.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 3-bromo-5-(ethylsulfanylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a building block in various organic reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-(ethylsulfanylmethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the ethylsulfanyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Bromo-5-(methylsulfonyl)pyridine
- 3-Bromo-5-(methylthio)pyridine
- 3-Bromo-5-(ethylthio)pyridine
Comparison: 3-bromo-5-(ethylsulfanylmethyl)pyridine is unique due to the presence of the ethylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. For instance, the ethylsulfanyl group may enhance lipophilicity and membrane permeability, making it more suitable for certain applications .
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
3-bromo-5-(ethylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H10BrNS/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 |
InChI Key |
KPOGJFKSJMPQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
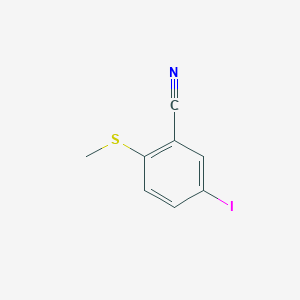


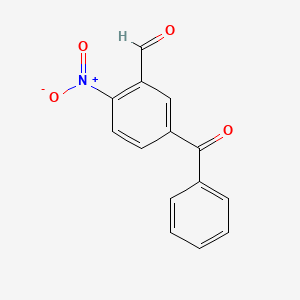
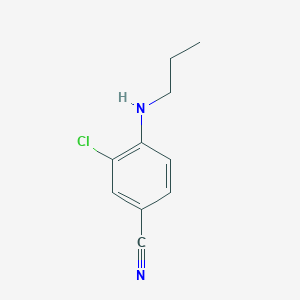
![(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B8641590.png)
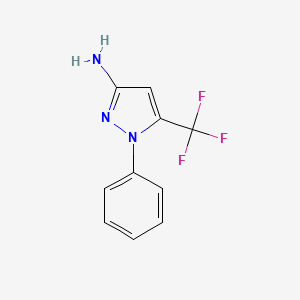
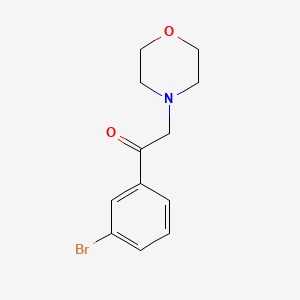
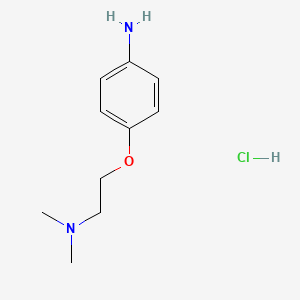

![4-{[(Diphenylmethyl)amino]methyl}benzonitrile](/img/structure/B8641623.png)

